molecular formula C9H8O4 B2698088 4-(Furan-2-yl)oxane-2,6-dione CAS No. 1268140-00-6

4-(Furan-2-yl)oxane-2,6-dione

Cat. No.: B2698088
CAS No.: 1268140-00-6
M. Wt: 180.159
InChI Key: VQGRAZDUMMKOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)oxane-2,6-dione, also known as furanone, is a chemical compound with diverse applications in various fields. It is a heterocyclic compound containing a furan ring fused to an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)oxane-2,6-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives, including this compound . This method typically involves the cyclization of 1,4-diketones in the presence of acidic catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)oxane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize this compound, leading to the formation of corresponding furan diols.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound, resulting in the formation of reduced furan derivatives.

    Substitution: Substitution reactions involving nucleophiles such as amines and thiols can lead to the formation of various substituted furan derivatives.

Major Products

The major products formed from these reactions include furan diols, reduced furan derivatives, and substituted furan compounds, each with distinct chemical and physical properties .

Scientific Research Applications

4-(Furan-2-yl)oxane-2,6-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a precursor for various furan derivatives.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Research has shown that furan derivatives, including this compound, have potential therapeutic applications in treating bacterial infections and inflammatory diseases.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Furan: A simple heterocyclic compound with a five-membered ring containing one oxygen atom.

    Tetrahydrofuran: A saturated derivative of furan with a six-membered ring containing one oxygen atom.

    2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.

Uniqueness

4-(Furan-2-yl)oxane-2,6-dione stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(furan-2-yl)oxane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8-4-6(5-9(11)13-8)7-2-1-3-12-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGRAZDUMMKOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.